

The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

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Compound of Interest		
Compound Name:	1-Tert-butylazetidin-3-amine	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Historically, the synthesis of azetidines was considered challenging due to their inherent ring strain, which is intermediate between the less stable aziridines and the more flexible pyrrolidines.[1][2][3][4] However, recent advancements in synthetic methodologies have made this scaffold more accessible, unlocking its vast potential in drug discovery.[1][5] Molecules incorporating the azetidine moiety exhibit a wide array of pharmacological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and central nervous system (CNS) effects.[1][6]

The unique structural properties of the azetidine ring are key to its utility. It imparts a significant degree of conformational rigidity to a molecule, which can lead to higher binding affinity for its biological target by reducing the entropic penalty of binding.[7] Furthermore, the three-dimensional nature of the azetidine scaffold is highly desirable in modern drug design, which seeks to move away from flat, aromatic structures towards molecules with greater sp3 character to improve physicochemical properties such as solubility and metabolic stability.[2][8]

The Azetidine Moiety as a Pharmacophore and Bioisostere



The azetidine ring is a versatile pharmacophore that can be strategically incorporated into a drug candidate to optimize its properties. It serves as a valuable bioisostere for other common cyclic amines like pyrrolidine and piperidine, as well as for planar aromatic rings.[2][8][9] This bioisosteric replacement can lead to several advantages, including:

- Improved Physicochemical Properties: Azetidines can enhance aqueous solubility and reduce lipophilicity compared to their larger carbocyclic or heterocyclic counterparts.[2]
- Enhanced Metabolic Stability: The strained ring system can be less susceptible to metabolic degradation.[2]
- Novel Exit Vectors: The defined geometry of the azetidine ring provides distinct vectors for substituent placement, allowing for the exploration of new chemical space and interactions with the target protein.[2]
- Proline Mimicry: Azetidine-2-carboxylic acid is a known proline analogue and can be incorporated into peptides to alter their conformation and stability.[10][11]

Applications in Drug Discovery

The versatility of the azetidine scaffold is demonstrated by its presence in a number of approved drugs and clinical candidates across various therapeutic areas.



Drug Name (Brand Name)	Therapeutic Area	Mechanism of Action	Role of Azetidine Scaffold
Azelnidipine (Calblock)	Antihypertensive	Calcium channel blocker	Provides a rigid framework for optimal substituent positioning.[7]
Cobimetinib (Cotellic)	Oncology	MEK1/2 inhibitor	The azetidine-amide provides a unique torsional profile and acts as a non-NH donor monosubstituted amide mimic.[12][13]
Tofacitinib (Xeljanz)	Rheumatoid Arthritis	Janus kinase (JAK) inhibitor	The azetidine- containing bis-amide is a key structural feature for selective JAK inhibition.[12]
Ximelagatran (Exanta)	Anticoagulant (Withdrawn)	Direct thrombin inhibitor	The azetidine core was integral to the molecule's interaction with the thrombin active site.[12]
Ziritaxestat	Idiopathic Pulmonary Fibrosis (Discontinued)	Autotaxin (ATX) inhibitor	The azetidine amide is a key component of this clinical candidate. [13]

Quantitative Data on Azetidine-Containing Compounds

The following table summarizes the in vitro activity of several azetidine-containing compounds, highlighting their potency against various biological targets.



Compound Class	Target	Representative Compound(s)	IC50 / EC50	Reference(s)
GABA Uptake Inhibitors	GAT-1	Azetidin-2- ylacetic acid derivatives	2.01 ± 0.77 μM	[14]
GABA Uptake Inhibitors	GAT-3	1-{2-[tris(4- methoxyphenyl) methoxy]ethyl}az etidine-3- carboxylic acid	15.3 ± 4.5 μM	[14]
STAT3 Inhibitors	STAT3	(R)-azetidine-2- carboxamide analogues (5a, 5o, 8i)	0.55 μM, 0.38 μM, 0.34 μM	[15]
nAChR Partial Agonists	α4β2-nAChR	Azetidine 13	EC50: 43 nM, IC50: 32 nM	[16]
Antitumor Agents	Tubulin Polymerization	TZT-1027 analogue (1a)	A549: 2.2 nM, HCT116: 2.1 nM	[3][9]

Experimental Protocols Synthesis of N-Boc-3-(pyrazol-1-yl)azetidine-3carboxylate

This protocol describes a three-step synthesis of a functionalized azetidine derivative, involving a Horner-Wadsworth-Emmons reaction followed by an aza-Michael addition.

Step 1: Synthesis of Methyl (N-Boc-azetidin-3-ylidene)acetate

- To a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF), add methyl 2-(dimethoxyphosphoryl)acetate (1.1 eq).
- Cool the mixture to 0 °C and add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise.

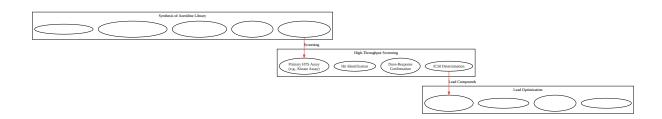


- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield methyl (N-Boc-azetidin-3-ylidene)acetate.

Step 2: Aza-Michael Addition with Pyrazole

- Dissolve methyl (N-Boc-azetidin-3-ylidene)acetate (1.0 eq) and pyrazole (1.2 eq) in acetonitrile.
- Add DBU (1.5 eq) to the solution.
- Heat the reaction mixture to 65 °C and stir for 16 hours.
- · Monitor the reaction by TLC.
- After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
- Purify the residue by flash column chromatography to obtain the desired N-Boc-3-(pyrazol-1-yl)azetidine-3-carboxylate.





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In Vitro MEK1 Kinase Inhibition Assay

This protocol is used to determine the potency of a compound, such as Cobimetinib, in inhibiting the activity of the MEK1 kinase.

- Preparation:
 - Prepare a kinase reaction buffer (e.g., from Abcam, supplemented with 0.25 mM DTT).
 - Dilute the test compound to various concentrations.
 - Prepare solutions of recombinant active MEK1-GST (e.g., Sigma-Aldrich) and inactive Erk2 substrate (e.g., Thermo Fisher Scientific).



Assay Procedure:

- In a 96-well plate, pre-incubate the test inhibitor with MEK1 (final concentration of 4 μg/mL) at room temperature for 30 minutes.
- Initiate the kinase reaction by adding inactive Erk2 substrate (final concentration of 0.025 μ g/ μ L) and ATP (final concentration of 10 μ M).
- Incubate the reaction at room temperature for 2 hours.

Detection:

- Add an equal volume of a luminescent kinase assay solution (e.g., Kinase-Glo from Promega) to each well.
- Incubate in the dark for 30 minutes at room temperature.
- Measure the bioluminescence using a suitable plate reader.

Data Analysis:

- The luminescence signal is inversely proportional to the amount of MEK1 inhibition.
- Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration using software such as GraphPad Prism.[17]

Signaling Pathway: The Role of Cobimetinib in the MAPK/ERK Pathway

Cobimetinib is a potent inhibitor of MEK1 and MEK2, key components of the RAS-RAF-MEK-ERK signaling pathway. This pathway is often hyperactivated in various cancers, leading to uncontrolled cell proliferation and survival.[1] By inhibiting MEK, Cobimetinib blocks the phosphorylation and activation of ERK1/2, thereby preventing downstream signaling and inhibiting tumor growth.[1]

// Nodes in the pathway node [fillcolor="#F1F3F4", color="#5F6368"]; GF [label="Growth Factor"]; RTK [label="Receptor Tyrosine\nKinase (RTK)"]; RAS [label="RAS"]; RAF



[label="RAF"]; MEK [label="MEK1/2", fillcolor="#FBBC05", style="rounded,filled", fontcolor="#202124"]; ERK [label="ERK1/2"]; Transcription [label="Transcription Factors\n(e.g., c-Myc, AP-1)"]; Response [label="Cellular Response\n(Proliferation, Survival)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Inhibitor node Cobimetinib [label="Cobimetinib", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges representing activation GF -> RTK [arrowhead=vee]; RTK -> RAS [arrowhead=vee]; RAS -> RAF [arrowhead=vee]; RAF -> MEK [arrowhead=vee]; MEK -> ERK [arrowhead=vee]; ERK -> Transcription [arrowhead=vee]; Transcription -> Response [arrowhead=vee];

// Edge representing inhibition Cobimetinib -> MEK [arrowhead=tee, color="#EA4335", style=bold];

// Positioning {rank=same; GF; RTK;} {rank=same; RAS;} {rank=same; RAF;} {rank=same; MEK; Cobimetinib;} {rank=same; ERK;} {rank=same; Transcription;} {rank=same; Response;} } dot Caption: Inhibition of the MAPK/ERK pathway by Cobimetinib.

Conclusion

The azetidine scaffold has firmly established its place as a valuable tool in medicinal chemistry. Its unique combination of structural rigidity, stability, and synthetic accessibility allows for the fine-tuning of the pharmacological properties of drug candidates. As our understanding of its synthetic chemistry and biological implications continues to grow, the azetidine ring is poised to be a key component in the development of the next generation of innovative therapeutics. The ability to use it as a bioisosteric replacement for less favorable moieties and to explore novel chemical space ensures that the azetidine scaffold will remain a focus of research and development for years to come.

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